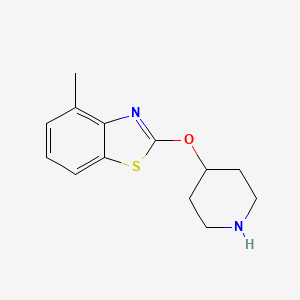

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yloxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-9-3-2-4-11-12(9)15-13(17-11)16-10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIGZBHIFOCXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253422 | |

| Record name | Benzothiazole, 4-methyl-2-(4-piperidinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283108-41-7 | |

| Record name | Benzothiazole, 4-methyl-2-(4-piperidinyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 4-methyl-2-(4-piperidinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or aminated benzothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is utilized in several key areas:

1. Medicinal Chemistry

- Drug Development : The compound is explored as a lead compound in drug discovery targeting diseases such as cancer, Alzheimer's disease, and bacterial infections. Its structural characteristics allow for the modification of pharmacological properties to enhance efficacy and reduce toxicity .

- Anticancer Properties : Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer activity by inhibiting various enzymes involved in tumor growth and proliferation .

2. Biological Activity

- Antimicrobial and Antifungal Effects : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics to combat resistant strains of bacteria .

- Mechanism of Action : Its mechanism involves interaction with specific molecular targets within cells, potentially inhibiting kinases that promote cell proliferation in cancerous tissues.

3. Material Science

- Development of New Materials : The compound is also investigated for its potential in creating materials with specific properties such as fluorescence and conductivity. This opens avenues for applications in sensors and electronic devices.

Case Studies

Several studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited significant inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The modifications on the piperidine ring were crucial for enhancing the anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university examined the antimicrobial properties of various benzothiazole derivatives. The findings indicated that this compound showed promising activity against multi-drug resistant bacteria, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, in cancer research, this compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Anticancer and Radiosensitizing Activity

Antimicrobial Activity

- BZ5 (MIC = 15.62 µg/mL): The azepane-substituted aminoacetylenic derivative exhibited broad-spectrum activity against S. aureus and C. albicans, likely due to membrane disruption via lipophilic interactions .

- 2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles : These derivatives showed moderate antimicrobial activity, with oxadiazole rings enhancing electron-deficient character for target binding .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Sulfonamide (3f) and halogen substituents (e.g., 3c in ) enhance anticancer activity by promoting DNA damage.

Piperazine/Piperidine Moieties : Improve solubility and enable interactions with G-protein-coupled receptors (GPCRs) or ion channels .

Biological Activity

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its unique molecular structure, which combines a benzothiazole ring with a piperidine moiety, positions it as a promising candidate for drug development targeting various diseases, including cancer and bacterial infections.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-methyl-1,3-benzothiazol-2-amine with piperidin-4-ol in the presence of a suitable solvent like dichloromethane or ethanol, often using triethylamine as a catalyst. The reaction typically involves refluxing the mixture followed by purification techniques such as column chromatography to yield high-purity products.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, modulating various biochemical pathways. For example, in cancer research, this compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli:

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 8 |

| Klebsiella pneumoniae | 2 |

| Pseudomonas aeruginosa | 8 |

| Acinetobacter baumannii | 0.5 |

These values indicate that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. The mechanism is thought to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For instance, studies have reported significant reductions in cell viability in breast and prostate cancer cell lines treated with varying concentrations of the compound .

Neuropharmacological Effects

Additionally, there is emerging evidence that compounds similar to this compound may interact with serotonin receptors (specifically 5-HT1A), suggesting potential applications in treating mood disorders such as depression and anxiety . This interaction could provide therapeutic effects by modulating neurotransmitter systems involved in mood regulation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Antibacterial Efficacy : In a murine model of infection caused by A. baumannii, administration of this compound resulted in significant reductions in bacterial load compared to untreated controls .

- Cancer Cell Lines : A study involving breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Q & A

What are the optimal synthetic routes for 4-methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:

- Nucleophilic substitution : Introducing the piperidin-4-yloxy group at the 2-position via SN2 reactions using piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Methylation : Installing the 4-methyl group via alkylation or cross-coupling reactions. For example, methyl iodide in the presence of a palladium catalyst may be used .

- Optimization : Reaction parameters such as solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly affect yield. Design of Experiments (DoE) can systematically identify optimal conditions by varying factors like stoichiometry and reaction time .

How can structural confirmation of this compound be systematically validated?

Methodological Answer:

A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the benzothiazole core, methyl group, and piperidinyloxy moiety. Key signals include the methyl singlet (~δ 2.5 ppm) and piperidine protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry (EI-MS or HRMS) : Validates the molecular ion peak (e.g., m/z calculated for C₁₃H₁₆N₂OS: 264.09) and fragmentation patterns .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S percentages (>0.3%) indicate impurities or incomplete purification .

How do structural modifications (e.g., piperidine substitution patterns) influence the biological activity of this compound?

Advanced Research Focus:

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Piperidine Modifications : Replacing the piperidin-4-yloxy group with morpholino or pyrrolidino groups can alter lipophilicity and target binding. For example, piperidine derivatives with bulkier substituents (e.g., 4-fluorophenyl) may enhance antimicrobial activity by improving membrane penetration .

- Experimental Design : Parallel synthesis of analogs followed by in vitro assays (e.g., MIC against S. aureus) identifies critical substituents. Molecular docking can predict interactions with targets like bacterial gyrase .

What mechanistic insights exist for the antimicrobial activity of this compound, and how can they be validated experimentally?

Advanced Research Focus:

Hypothesized mechanisms include enzyme inhibition or DNA intercalation. Validation strategies:

- Enzyme Assays : Test inhibition of E. coli dihydrofolate reductase (DHFR) or S. aureus topoisomerase IV using purified enzymes and substrate depletion assays .

- Molecular Docking : Align the compound with crystal structures of bacterial targets (e.g., PDB: 1AJ6) to identify binding residues. For example, the benzothiazole core may occupy hydrophobic pockets, while the piperidinyloxy group forms hydrogen bonds .

- Resistance Studies : Serial passage of bacteria under sublethal compound concentrations can reveal mutations in target genes (e.g., gyrB), corroborating mechanism .

How should researchers address contradictions in reported biological activity data across studies?

Data Contradiction Analysis:

Discrepancies may arise from variations in:

- Compound Purity : HPLC purity (>95%) and residual solvent levels (e.g., DMSO) must be verified, as impurities can skew bioassay results .

- Assay Conditions : Differences in bacterial strains, growth media (e.g., Mueller-Hinton vs. LB broth), or incubation time affect MIC values. Standardize protocols using CLSI guidelines .

- Structural Confirmation : Misassignment of regiochemistry (e.g., 2- vs. 4-substitution) due to inadequate NMR analysis can lead to false SAR conclusions. Re-synthesize disputed compounds and validate structures .

What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical studies?

Advanced Research Focus:

Key parameters include solubility, metabolic stability, and bioavailability:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring or formulate with cyclodextrins .

- CYP450 Metabolism : Incubate the compound with human liver microsomes to identify major metabolites. Blocking labile sites (e.g., N-methylation) can improve half-life .

- In Vivo PK Studies : Administer via IV and oral routes in rodents to calculate AUC, Cₘₐₓ, and bioavailability. Use LC-MS/MS for plasma concentration monitoring .

How can computational methods guide the design of derivatives with improved target selectivity?

Advanced Research Focus:

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using active/inactive analogs. Tools like Schrödinger’s Phase align these features with target binding sites .

- Off-Target Screening : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify unintended targets (e.g., hERG channels). Prioritize derivatives with lower predicted off-target affinity .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.